Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate
Description
Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a carboxylate ester group at position 5, an isopropyl substituent at position 2, and a methyl group at position 3. This compound is part of a broader class of pyrimidinecarboxylates, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Pyrimidinecarboxylates are valued for their versatility in modifying electronic and steric properties through substituent variations, influencing reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 4-methyl-2-propan-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-10(7(2)3)13-8(9)4/h6-7H,5H2,1-4H3 |
InChI Key |
KMECGDXVTSFMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions for Condensation Reactions
| Reaction Component | Description | Optimal Conditions |
|---|---|---|
| Solvent | Ethanol | Reflux |
| Acid Catalyst | HCl | 1-2 equivalents |
| Temperature | Room temperature to reflux | Controlled heating |
| Stoichiometry | Aldehydes to β-keto esters | 1:1 to 2:1 ratio |
Nucleophilic Substitutions
Nucleophilic substitutions are another crucial method for modifying the pyrimidine ring. These reactions can involve the displacement of halogen atoms by nucleophiles such as amines or alkoxides. For instance, a chloro derivative of the pyrimidine can react with an amine in a solvent like DMF or DCM to introduce new substituents.
Reaction Conditions for Nucleophilic Substitutions
| Reaction Component | Description | Optimal Conditions |
|---|---|---|
| Solvent | DMF or DCM | Room temperature |
| Nucleophile | Amine | 1-2 equivalents |
| Catalyst | KI or K2CO3 | Optional |
Chemical Transformations
Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate's carboxylate group enhances its reactivity, allowing for various chemical transformations. These transformations can modify its biological activity or synthesize analogs. Common transformations include hydrolysis to carboxylic acids under basic conditions and oxidation of alkyl side chains using KMnO4 or RuO4.
Common Chemical Transformations
| Transformation | Reaction Conditions | Product |
|---|---|---|
| Hydrolysis | Basic conditions (e.g., NaOH) | Carboxylic acid |
| Oxidation | KMnO4 or RuO4 in solvent | Ketone derivative |
Structural Confirmation
Structural confirmation of this compound typically involves a combination of:
- NMR Spectroscopy : 1H and 13C NMR identify substituent patterns.
- Mass Spectrometry (ESI-MS) : Verifies molecular weight.
- X-ray Crystallography : Resolves absolute configuration and bond angles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidinecarboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrimidinecarboxylic acids.
Reduction: Pyrimidinecarbinols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substituents at positions 2 and 4 of the pyrimidine ring critically determine the compound’s physicochemical and functional properties. Below is a comparative analysis of key analogs:
Key Findings
Substituent Effects on Reactivity: Electron-Donating Groups (e.g., amino, methyl): Ethyl 2-aminopyrimidine-5-carboxylate (similarity 0.97) exhibits higher nucleophilicity at position 2, making it suitable for coupling reactions in drug synthesis . Electron-Withdrawing Groups (e.g., chloro, methylthio): Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate shows increased electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Biological Activity :
- Methylthio and chloro substituents (e.g., in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) are common in kinase inhibitors due to their ability to modulate ATP-binding pocket interactions .
Synthetic Utility :
- Ethyl 2-isopropylpyrimidine-5-carboxylate (CAS 954226-53-0) is commercially available in high purity (95–97%), with prices ranging from $231–$986.79 per gram, reflecting its demand in research .
- Phenyl-substituted analogs (e.g., Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate) are leveraged in materials science for their planar aromatic systems .
Biological Activity
Ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological properties, including anti-inflammatory and anticancer activities, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities. The structure can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds can inhibit the activation of transcription factors such as NF-kB and AP-1, which are critical in the inflammatory response.
- Mechanism of Action : The inhibition of these transcription factors leads to a decrease in pro-inflammatory cytokines like IL-1, IL-2, and TNF-alpha. This mechanism is particularly relevant in the context of autoimmune diseases and tissue rejection during transplantation .
2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives, including this compound.
- Cell Cycle Regulation : This compound has been shown to affect cell cycle checkpoints, particularly at the G2/M phase, by inhibiting kinases such as WEE1. This action prevents the phosphorylation of CDK1, leading to cell cycle arrest and increased apoptosis in cancer cells .
Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrimidine derivatives demonstrated that this compound significantly reduced inflammation markers in vitro. The compound was tested on various cell lines exposed to inflammatory stimuli.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
|---|---|---|---|
| IL-1 | 1200 | 300 | 75% |
| IL-6 | 1500 | 400 | 73% |
| TNF-alpha | 1000 | 250 | 75% |
The results indicate a robust anti-inflammatory effect, supporting its potential use in treating inflammatory conditions .
Study 2: Anticancer Activity
In another study assessing the anticancer efficacy of this compound against gastric cancer cells (MGC-803), the compound exhibited significant cytotoxicity.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The compound's IC50 value was determined to be approximately , indicating a potent inhibitory effect on cell proliferation .
Q & A
Q. How can researchers optimize the synthesis of ethyl 2-isopropyl-4-methyl-5-pyrimidinecarboxylate for higher yields and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using microwave-assisted synthesis (under inert conditions) can reduce reaction time and improve regioselectivity . Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) or recrystallization from ethanol/water mixtures enhances purity. Yield calculations should account for intermediate stability, as pyrimidine derivatives are prone to hydrolysis under acidic conditions .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR : Assign peaks using - and -NMR. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm () and a quartet at ~4.3 ppm (), while the pyrimidine ring protons resonate between 6.5–8.5 ppm. -NMR should confirm the carbonyl (C=O) at ~165–170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 239.1294 for CHNO). Fragmentation patterns help identify substituents like isopropyl or methyl groups .
- IR : Look for ester C=O stretching at ~1720 cm and pyrimidine ring vibrations at ~1600 cm .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should assess degradation under light, humidity, and temperature. For instance:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Hydrolytic Stability : Monitor via HPLC at pH 7.4 (phosphate buffer) to simulate physiological conditions. Pyrimidine esters are prone to hydrolysis in aqueous media, so lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions in drug discovery contexts?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like kinase enzymes. Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to simulate interactions. For example, the ester group may form hydrogen bonds with catalytic lysine residues, while the isopropyl group contributes to hydrophobic interactions .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected -NMR splitting) often arise from dynamic effects or impurities. Strategies include:
- Variable Temperature NMR : Identify rotational barriers (e.g., hindered rotation of the isopropyl group).
- 2D NMR (COSY, HSQC) : Confirm connectivity and rule out diastereomers.
- X-ray Crystallography : Definitive structural confirmation using SHELXL for refinement (e.g., resolving disorder in methyl groups) .
Q. What role does this compound play in synthesizing bioactive analogs for medicinal chemistry?
Methodological Answer: The pyrimidine core serves as a scaffold for kinase inhibitors. Functionalization at the 4-methyl or 5-carboxylate positions can modulate activity. For example:
Q. What crystallographic challenges arise when determining its solid-state structure?
Methodological Answer: Pyrimidine derivatives often form twinned crystals or exhibit disorder. Mitigation strategies:
Q. How can green chemistry principles be applied to its synthesis?
Methodological Answer: Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., Bi(OTf)-catalyzed cyclocondensation) reduce waste. Reaction monitoring via inline FTIR minimizes solvent use .
Q. What strategies separate its isomers during purification?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide the design of derivatives?
Methodological Answer: Systematic SAR studies require:
- Substituent Scanning : Vary substituents at positions 2 (isopropyl) and 4 (methyl) to assess steric/electronic effects.
- Bioisosteric Replacement : Swap the ester with a carbamate or amide to alter pharmacokinetics.
- Pharmacophore Modeling : Identify essential moieties (e.g., the pyrimidine ring for π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
